N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a sulfanyl-substituted pyrimidine moiety. This article compares the target compound with its closest analogs in terms of structural motifs, physicochemical properties, synthetic pathways, and biological activities.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-19(23-15-6-7-17-18(10-15)26-9-8-25-17)12-27-20-11-16(21-13-22-20)14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUFUMIBMKTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The initial step may include the formation of the benzodioxin ring through cyclization reactions. Subsequent steps involve the introduction of the phenylpyrimidinyl sulfanyl group via nucleophilic substitution reactions. The final step is the acetamide formation through amidation reactions. Common reagents used in these reactions include halogenated precursors, thiols, and amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Analogs
| Compound Name/Structure | Substituents on Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| Target Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide | 6-phenylpyrimidin-4-yl | Not explicitly provided | Estimated ~425 | Pyrimidine ring with phenyl substitution | - |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide | 3-fluorophenyl, methyl | C₂₁H₁₈FN₃O₃S | 411.5 | Electron-withdrawing fluorine substituent | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide | Ethyl, pyridinyl | C₁₉H₁₉N₅O₃S | 397.45 | Triazole ring with ethyl/pyridine groups | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | Methoxybenzyl, thiadiazole | C₂₀H₁₉N₃O₄S₂ | 453.52 | Dual sulfanyl groups on thiadiazole | |
| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | 4-chlorophenylsulfonyl, dimethylphenyl | C₂₂H₂₀ClN₃O₅S | 474.93 | Sulfonamide linkage, bulky substituents |
Physicochemical Properties
- Molecular Weight and Polarity: Analogs range from ~397 to 483 g/mol (e.g., 483.6 g/mol for a thienopyrimidinone derivative in ). The target compound’s estimated molecular weight (~425 g/mol) suggests moderate lipophilicity, comparable to pyrimidine derivatives in .
- Hydrogen Bonding: Most compounds exhibit 1–2 hydrogen bond donors and 5–8 acceptors (e.g., 8 acceptors in ), influencing solubility and membrane permeability.
Antimicrobial and Antifungal Activity
Anti-Diabetic Potential
Anti-Inflammatory and Hepatoprotective Effects
- Carboxylic acid derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid in ) showed anti-inflammatory activity comparable to ibuprofen, highlighting the benzodioxin moiety’s role in modulating inflammation.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
- Formation of the Benzodioxin Ring : Cyclization of appropriate precursors under acidic or basic conditions to yield the 2,3-dihydro-1,4-benzodioxin structure.
- Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base.
- Formation of Acetamide Moiety : Reaction with acetamide derivatives to achieve the final product.
Biological Activity
The biological activity of this compound has been investigated across several studies, focusing on its enzyme inhibitory potential and therapeutic applications.
Enzyme Inhibition Studies
Recent research has demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against key enzymes associated with metabolic disorders and neurodegenerative diseases:
| Compound | Target Enzyme | IC50 (µM) | Activity Level |
|---|---|---|---|
| 7a | α-glucosidase | 25 | Moderate |
| 7b | Acetylcholinesterase | 15 | Moderate |
| 7c | Butyrylcholinesterase | 30 | Weak |
The studies indicate that these compounds could serve as potential therapeutic agents for Type 2 diabetes and Alzheimer’s disease due to their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase .
The mechanism by which this compound exerts its effects involves:
- Enzyme Binding : The compound binds to specific enzymes involved in metabolic pathways, inhibiting their activity.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, leading to therapeutic effects.
- Pathway Modulation : The compound can affect various biochemical pathways associated with disease processes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Type 2 Diabetes Management : A study involving diabetic rat models showed that administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(phenylpyrimidin)]acetamide resulted in a significant reduction in blood glucose levels compared to controls .
- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
